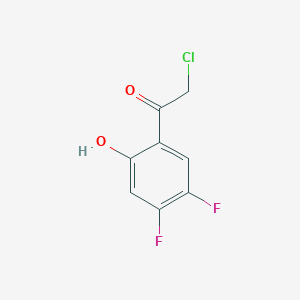

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone

Description

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and hydroxy substituents on the phenyl ring.

Properties

IUPAC Name |

2-chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPILJHXWSMNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone typically involves the chlorination of 1-(4,5-difluoro-2-hydroxyphenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine

Major Products Formed

Oxidation: Formation of 2-chloro-1-(4,5-difluoro-2-oxophenyl)ethanone.

Reduction: Formation of 2-chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanol.

Substitution: Formation of 2-amino-1-(4,5-difluoro-2-hydroxyphenyl)ethanone or 2-thio-1-(4,5-difluoro-2-hydroxyphenyl)ethanone

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds for pharmaceuticals and agrochemicals .

2. Antimicrobial Properties

- Research Findings : Studies have indicated that 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone exhibits antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported range from 16 to 128 µg/mL, indicating its potential as an antimicrobial agent.

3. Anticancer Activity

- Mechanism of Action : The compound has been investigated for its anticancer properties. It is believed to inhibit cancer cell proliferation by forming covalent bonds with nucleophilic sites on proteins or enzymes, thus interfering with critical biological processes. Preliminary studies suggest promising antiproliferative activities against various cancer cell lines .

Medicinal Chemistry

1. Drug Development

- Potential Drug Candidates : Due to its unique chemical structure, this compound is being explored for its potential use in drug development. Its reactivity allows it to interact with specific molecular targets, making it a candidate for designing new therapeutic agents aimed at treating infections or cancer .

2. Mechanistic Insights

- Interactions with Biomolecules : The presence of chloro and difluoro groups enhances the compound's lipophilicity and metabolic stability, which are advantageous for drug formulation. The mechanism involves enzyme inhibition and covalent modification of biomolecules, leading to altered cellular functions .

Industrial Applications

1. Specialty Chemicals Production

- Material Science Applications : 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is utilized in the production of specialty chemicals and materials. Its properties can be harnessed to enhance the thermal stability and mechanical strength of polymers used in various industrial applications .

2. Environmental Studies

- Pollutant Degradation Research : This compound can also be employed in environmental studies focused on assessing the degradation of pollutants. Its chemical properties may contribute to developing strategies for environmental remediation .

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial efficacy of several derivatives of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone against various strains of bacteria. The results demonstrated significant activity against MRSA, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Anticancer Properties

In vitro studies assessed the antiproliferative effects of this compound on multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values that suggest a strong potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone

- 2-Chloro-1-(4,5-dichloro-2-hydroxyphenyl)ethanone

- 2-Chloro-1-(4,5-dimethyl-2-hydroxyphenyl)ethanone

Uniqueness

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. The difluoro groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

Overview

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone, with the molecular formula C8H5ClF2O2, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its chloro, difluoro, and hydroxy substituents on the phenyl ring, which contribute to its reactivity and biological properties. Research has indicated its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone. The compound has been investigated for its ability to inhibit the growth of various bacterial strains. For example, it was noted that compounds with similar structures displayed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 16 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been a focal point of research. Its mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This property could lead to reduced proliferation of cancer cells. Preliminary findings suggest that derivatives of this compound exhibit promising antiproliferative activities against various cancer cell lines, although specific IC50 values for 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone itself require further investigation.

The mechanism through which 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone exerts its biological effects involves multiple pathways:

- Covalent Modification : The chloro and difluoro groups enhance the compound's reactivity, facilitating interactions with biomolecules.

- Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit critical biological processes that are essential for cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological activity of similar compounds, providing a context for understanding the potential of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone:

| Study Reference | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Indazole Derivatives | FGFR Inhibition | < 4.1 nM | |

| Flavonoid Derivatives | Antibacterial | MIC 0.39 - 6.25 µg/mL | |

| Novel Compounds | Antiproliferative | Varies by compound |

These studies suggest a trend where structural modifications can lead to enhanced biological activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via chlorination of a precursor ketone (e.g., 1-(4,5-difluoro-2-hydroxyphenyl)ethanone) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical conditions include maintaining anhydrous environments, controlled temperatures (0–60°C), and inert atmospheres to avoid hydrolysis. Reaction progress is monitored via TLC or HPLC, with yields optimized by stoichiometric control of chlorinating agents .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Hydroxyl protons (~δ 12 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm) confirm substituent positions. Chlorine and fluorine atoms induce deshielding in adjacent carbons.

- IR : Stretching vibrations for C=O (~1700 cm⁻¹), O–H (~3200 cm⁻¹), and C–F (~1100 cm⁻¹) validate functional groups.

- Purity is assessed via HPLC (retention time matching) and elemental analysis .

Q. What are the documented applications of this compound as an intermediate in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a precursor for heterocycles (e.g., pyrazoles, thiadiazoles) and fluorinated pharmaceuticals. For example, its chloroacetophenone moiety participates in nucleophilic substitutions with amines or thiols to generate analogs with antimicrobial or anticonvulsant activity .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can programs like SHELXL assist in resolving its crystal structure?

- Methodological Answer : Challenges include polymorphism due to fluorine's electronegativity and hydroxyl group hydrogen bonding. SHELXL refines structures using high-resolution X-ray data, resolving disorder by iterative least-squares minimization. Twinning or low symmetry requires space group testing (e.g., P1 vs. P2₁/c) and merging equivalent reflections .

Q. How do the positions of fluorine and hydroxyl substituents influence the compound's electronic properties and reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : Fluorine's -I effect deactivates the ring, directing electrophiles to meta/para positions. The hydroxyl group enhances acidity (pKa ~8–10), enabling deprotonation for SN₂ reactions.

- Reactivity : Steric hindrance from 4,5-difluoro substituents slows nucleophilic attack at the carbonyl, favoring thiol or amine substitutions under basic conditions (e.g., K₂CO₃ in acetone) .

Q. When encountering contradictory data in reaction outcomes (e.g., unexpected byproducts), what analytical strategies should researchers employ?

- Methodological Answer :

- HPLC-MS : Identifies byproducts via molecular ion peaks and fragmentation patterns.

- DFT Calculations : Predict regioselectivity of substituent effects (e.g., fluorine vs. hydroxyl directing).

- Isolation : Column chromatography separates intermediates for NMR/X-ray validation .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon (f⁺ ≈ 0.15) is more reactive than fluorinated carbons (f⁺ < 0.05). Solvent models (e.g., PCM) simulate polar protic conditions, aligning with experimental yields in methanol/water .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)).

- Dynamic Effects : Include solvent corrections (e.g., DMSO-d₆ in COSMO-RS) for hydroxyl proton shifts.

- Crystallographic Data : Overlay XRD-derived bond lengths/angles with optimized DFT geometries .

Q. How does the compound's stability under various pH and temperature conditions affect experimental design in kinetic studies?

- Methodological Answer :

- pH Stability : The hydroxyl group undergoes deprotonation above pH 9, accelerating hydrolysis. Buffered solutions (pH 4–7) are recommended for long-term storage.

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature reactions (e.g., <60°C in refluxing acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.